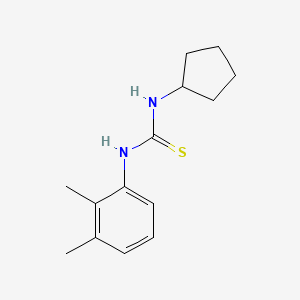![molecular formula C17H17N3O B5875802 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide, commonly known as IMP, is a chemical compound that has gained significant attention in scientific research due to its various potential applications.
Mecanismo De Acción
The mechanism of action of IMP involves the inhibition of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, IMP can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Furthermore, IMP has been shown to reduce inflammation by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
IMP has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the reduction of inflammation. Additionally, IMP has been shown to have neuroprotective effects, as it can reduce oxidative stress and prevent neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IMP in lab experiments is its high potency, as it has been found to be effective at low concentrations. However, one limitation is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on IMP, including investigating its potential use in combination with other anti-cancer agents to enhance its efficacy, exploring its use in the treatment of other neurological disorders, and developing more effective methods for administering the compound in lab experiments.
In conclusion, IMP is a promising compound with potential applications in cancer therapy, anti-inflammatory treatment, and neurological disorders. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions provide a comprehensive understanding of its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of IMP involves the reaction of 2-methylpropanoyl chloride with 4-(2-aminoethyl)imidazo[1,2-a]pyridine in the presence of a base. The resulting product is then purified through column chromatography, yielding a white solid with a melting point of 126-127°C.
Aplicaciones Científicas De Investigación
IMP has been extensively studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of various cancer cell lines. Additionally, IMP has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)17(21)18-14-8-6-13(7-9-14)15-11-20-10-4-3-5-16(20)19-15/h3-12H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAZQLIOPINIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)
